Cas no 2402830-42-4 ([2-(4-Fluorophenyl)-1,3-benzoxazol-6-yl]methanamine hydrochloride)

[2-(4-Fluorophenyl)-1,3-benzoxazol-6-yl]methanamine hydrochloride structure
2402830-42-4 structure
Product name:[2-(4-Fluorophenyl)-1,3-benzoxazol-6-yl]methanamine hydrochloride
CAS No:2402830-42-4
MF:C14H12ClFN2O
Molecular Weight:278.709285736084
CID:6437070
PubChem ID:165648346

[2-(4-Fluorophenyl)-1,3-benzoxazol-6-yl]methanamine hydrochloride 化学的及び物理的性質

名前と識別子

    • 2402830-42-4
    • EN300-7443694
    • [2-(4-fluorophenyl)-1,3-benzoxazol-6-yl]methanamine hydrochloride
    • [2-(4-Fluorophenyl)-1,3-benzoxazol-6-yl]methanamine hydrochloride
    • インチ: 1S/C14H11FN2O.ClH/c15-11-4-2-10(3-5-11)14-17-12-6-1-9(8-16)7-13(12)18-14;/h1-7H,8,16H2;1H
    • InChIKey: NVPLRWSSYYZYGB-UHFFFAOYSA-N
    • SMILES: Cl.FC1C=CC(=CC=1)C1=NC2C=CC(CN)=CC=2O1

計算された属性

  • 精确分子量: 278.0622189g/mol
  • 同位素质量: 278.0622189g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 281
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52Ų

[2-(4-Fluorophenyl)-1,3-benzoxazol-6-yl]methanamine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7443694-0.25g
[2-(4-fluorophenyl)-1,3-benzoxazol-6-yl]methanamine hydrochloride
2402830-42-4 95%
0.25g
$735.0 2024-05-23
Enamine
EN300-7443694-10.0g
[2-(4-fluorophenyl)-1,3-benzoxazol-6-yl]methanamine hydrochloride
2402830-42-4 95%
10.0g
$6390.0 2024-05-23
Enamine
EN300-7443694-0.1g
[2-(4-fluorophenyl)-1,3-benzoxazol-6-yl]methanamine hydrochloride
2402830-42-4 95%
0.1g
$515.0 2024-05-23
Enamine
EN300-7443694-2.5g
[2-(4-fluorophenyl)-1,3-benzoxazol-6-yl]methanamine hydrochloride
2402830-42-4 95%
2.5g
$2912.0 2024-05-23
Enamine
EN300-7443694-1.0g
[2-(4-fluorophenyl)-1,3-benzoxazol-6-yl]methanamine hydrochloride
2402830-42-4 95%
1.0g
$1485.0 2024-05-23
Enamine
EN300-7443694-0.05g
[2-(4-fluorophenyl)-1,3-benzoxazol-6-yl]methanamine hydrochloride
2402830-42-4 95%
0.05g
$344.0 2024-05-23
Enamine
EN300-7443694-0.5g
[2-(4-fluorophenyl)-1,3-benzoxazol-6-yl]methanamine hydrochloride
2402830-42-4 95%
0.5g
$1158.0 2024-05-23
Enamine
EN300-7443694-5.0g
[2-(4-fluorophenyl)-1,3-benzoxazol-6-yl]methanamine hydrochloride
2402830-42-4 95%
5.0g
$4309.0 2024-05-23

[2-(4-Fluorophenyl)-1,3-benzoxazol-6-yl]methanamine hydrochloride 関連文献

[2-(4-Fluorophenyl)-1,3-benzoxazol-6-yl]methanamine hydrochlorideに関する追加情報

Comprehensive Overview of [2-(4-Fluorophenyl)-1,3-benzoxazol-6-yl]methanamine hydrochloride (CAS No. 2402830-42-4)

The compound [2-(4-Fluorophenyl)-1,3-benzoxazol-6-yl]methanamine hydrochloride (CAS No. 2402830-42-4) is a specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. This benzoxazole derivative is characterized by its unique structural features, including a fluorophenyl moiety and an amine hydrochloride functional group, which contribute to its potential applications in drug discovery and development. Researchers are increasingly exploring its role in modulating biological targets, particularly in the context of central nervous system (CNS) disorders and neurodegenerative diseases, which are among the most searched topics in biomedical literature today.

One of the key reasons for the growing interest in [2-(4-Fluorophenyl)-1,3-benzoxazol-6-yl]methanamine hydrochloride is its structural similarity to other bioactive benzoxazole compounds. These compounds are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. The presence of the 4-fluorophenyl group enhances the compound's ability to interact with specific enzymes and receptors, making it a promising candidate for further study. Recent trends in AI-driven drug discovery have also highlighted the importance of such molecules, as they can be optimized using computational tools to improve their efficacy and safety profiles.

In the realm of medicinal chemistry, [2-(4-Fluorophenyl)-1,3-benzoxazol-6-yl]methanamine hydrochloride is often discussed in the context of structure-activity relationship (SAR) studies. These studies aim to elucidate how slight modifications in the compound's structure can influence its biological activity. For instance, the hydrochloride salt form improves the compound's solubility, a critical factor for oral bioavailability—a topic frequently searched by pharmaceutical professionals. Additionally, the benzoxazole core is a common motif in drugs targeting G-protein-coupled receptors (GPCRs), which are implicated in a wide range of diseases.

The synthesis of [2-(4-Fluorophenyl)-1,3-benzoxazol-6-yl]methanamine hydrochloride involves multi-step organic reactions, including cyclization and amination processes. These methods are well-documented in peer-reviewed journals, catering to the needs of synthetic chemists who often search for efficient synthetic routes and scalable protocols. The compound's CAS No. 2402830-42-4 serves as a unique identifier, ensuring accurate retrieval of scientific data across databases—a feature highly valued by researchers relying on digital libraries and chemical databases.

Beyond its potential therapeutic applications, [2-(4-Fluorophenyl)-1,3-benzoxazol-6-yl]methanamine hydrochloride is also of interest in material science. Its aromatic heterocyclic structure makes it a candidate for developing organic semiconductors and fluorescent probes, aligning with the current surge in searches related to smart materials and sustainable technologies. This dual applicability underscores the compound's versatility and relevance across multiple scientific disciplines.

In conclusion, [2-(4-Fluorophenyl)-1,3-benzoxazol-6-yl]methanamine hydrochloride (CAS No. 2402830-42-4) represents a compelling area of research with broad implications for drug development and material innovation. Its structural complexity and functional diversity make it a subject of ongoing investigation, particularly in fields addressing global health challenges and technological advancements. As scientific inquiries continue to evolve, this compound is poised to remain a focal point in both academic and industrial settings.

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